molecular formula C11H28Cl3N3O B7970683 1'-Methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate

1'-Methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate

Cat. No.: B7970683
M. Wt: 324.7 g/mol
InChI Key: HFDRWHUYSLDPKV-UHFFFAOYSA-N
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Description

1'-Methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate is a polycyclic amine derivative featuring two piperidine rings connected via a methyl-substituted bridge. The compound exists as a trihydrochloride salt hydrate, enhancing its solubility in aqueous systems. Key challenges in characterizing this compound include a lack of publicly accessible data on its physical properties (e.g., melting point, solubility) and synthetic protocols.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-amine;hydrate;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.3ClH.H2O/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14;;;;/h10-11H,2-9,12H2,1H3;3*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDRWHUYSLDPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)N.O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Protocol (Adapted from Search Result):

  • Reactants :

    • 1-(3-Aminopropyl)piperidin-4-ol (1.0 equiv)

    • 4-Methylpiperidine-4-carbaldehyde (1.1 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

    • Temperature: Room temperature (25°C)

    • Duration: 12–16 hours

  • Workup :

    • Neutralization with 1M HCl, extraction with DCM, and drying over MgSO4.

    • Yield: 68–72% (free base form).

Key Data :

ParameterValueSource
Purity (HPLC)>95%
Salt FormationHCl in EtOAc/MeOH

Nucleophilic Substitution in Bipiperidine Systems

Nucleophilic substitution reactions are employed to introduce methyl groups at specific positions. This method is critical for achieving the 1′-methyl substitution pattern.

Example Protocol (Adapted from Search Result):

  • Reactants :

    • 1,4′-Bipiperidin-4-amine (1.0 equiv)

    • Methyl iodide (CH3I, 1.2 equiv)

  • Conditions :

    • Base: Potassium carbonate (K2CO3, 2.0 equiv)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C

    • Duration: 6–8 hours

  • Workup :

    • Filtration, solvent evaporation, and recrystallization from ethanol/water.

    • Yield: 55–60% (free base).

Key Data :

ParameterValueSource
Byproduct Formation<5% (demethylation)
Salt Hydration3HCl·H2O via HCl gas

Multi-Step Synthesis via Intermediate Isolation

Complex bipiperidine derivatives often require sequential reactions. A representative route involves:

Step 1: Piperidine Alkylation (Search Result)

  • Reactants :

    • Piperidin-4-amine (1.0 equiv)

    • 1-Bromo-4-methylpiperidine (1.1 equiv)

  • Conditions :

    • Catalyst: Palladium(II) acetate (Pd(OAc)2, 0.1 equiv)

    • Ligand: XPhos (0.2 equiv)

    • Solvent: 1,4-Dioxane

    • Temperature: 110°C

    • Duration: 3 hours

  • Yield : 45–50% (Intermediate 1).

Step 2: Methylation and Salt Formation

  • Reactants :

    • Intermediate 1 (1.0 equiv)

    • Methyl triflate (CF3SO3CH3, 1.5 equiv)

  • Conditions :

    • Solvent: Acetonitrile (MeCN)

    • Temperature: 0°C → RT

    • Duration: 2 hours

  • Workup :

    • Precipitation with diethyl ether, followed by HCl gas saturation in MeOH/H2O.

    • Yield: 85–90% (trihydrochloride hydrate).

Green Chemistry Approaches

Solvent-free and one-pot methodologies are emerging to reduce waste. A notable example from Search Result uses mechanochemical grinding:

Protocol:

  • Reactants :

    • Piperidin-4-amine hydrochloride (1.0 equiv)

    • 4-Methylpiperidine (1.1 equiv)

  • Conditions :

    • Grinding Time: 30 minutes

    • Catalyst: None (auto-catalyzed by HCl)

  • Yield : 75% (free base), with subsequent HCl salt formation in 90% efficiency.

Critical Analysis of Purification Methods

MethodPurity (%)Yield (%)LimitationsSource
Column Chromatography>9860–65Time-intensive
Recrystallization95–9770–75Solvent volume required
Precipitation90–9280–85Residual solvent removal

Stability and Hydration Control

The trihydrochloride hydrate form is stabilized by:

  • Storage Conditions : 2–8°C under nitrogen atmosphere.

  • Hydration Level : 1.0–1.5 H2O molecules per salt (confirmed by thermogravimetric analysis) .

Chemical Reactions Analysis

1’-Methyl-1,4’-bipiperidin-4-amine trihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Methyl-1,4’-bipiperidin-4-amine trihydrochloride hydrate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1’-Methyl-1,4’-bipiperidin-4-amine trihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

[1,4'-Bipiperidine]-4-carboxylic Acid Hydrochloride Hydrate

This compound shares the bipiperidine backbone but substitutes the amine group with a carboxylic acid. Its molecular formula is C₁₁H₂₃ClN₂O₃ (MW: 266.77), and it is stabilized as a hydrochloride hydrate . The carboxylic acid group introduces polarity, likely increasing water solubility compared to the tertiary amine in the target compound.

Piperidine-Based Dihydrochloride Derivatives
  • 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a): Features an aromatic bromo-methoxybenzyloxyimino substituent. Synthesized in 50% yield as a hygroscopic off-white solid .
  • 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b): Contains an ethylenedioxybenzyl group, yielding a white solid (51%) with a melting point of 190–192°C. NMR data (δ 6.87 ppm for aromatic protons) confirms structural integrity .

Key Differences :

  • Salt Form : The target compound is a trihydrochloride, whereas 13a/b are dihydrochlorides, affecting ionic strength and solubility.
  • Substituents: The target lacks aromatic or oxyimino groups, reducing steric hindrance and altering reactivity.

Functional Analogues: Polyamine Trihydrochlorides

Spermidine Trihydrochloride (Spd)
  • Structure: N-(3-aminopropyl)-1,4-butanediamine trihydrochloride (C₇H₁₉N₃·3HCl; MW: 254.64).
  • Application : Used in biostimulants to enhance Arabidopsis germination and rosette growth under salinity stress at concentrations up to 1 mM .
Spermine Trihydrochloride (Spm)
  • Structure : Extended polyamine chain compared to Spd.
  • Role : Acts as a stress-response modulator in plants, similar to Spd .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Salt Form Key Features Applications/Findings
1'-Methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate Not fully disclosed N/A Trihydrochloride Bicyclic amine, rigid structure Limited commercial availability
[1,4'-Bipiperidine]-4-carboxylic acid hydrochloride hydrate C₁₁H₂₃ClN₂O₃ 266.77 Hydrochloride Carboxylic acid substituent Structural analog for drug design
Spermidine trihydrochloride C₇H₁₉N₃·3HCl 254.64 Trihydrochloride Flexible aliphatic polyamine Biostimulant for salinity stress
13a/b (Piperidine dihydrochlorides) C₁₃H₁₈BrCl₂N₂O₂ (13a) ~400 (estimated) Dihydrochloride Aromatic/oxyimino substituents Synthetic intermediates

Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The bipiperidine core of the target compound may hinder conformational changes required for binding to biological targets, unlike flexible polyamines like Spd/Spm .
  • Salt Form Impact : Trihydrochloride salts generally exhibit higher aqueous solubility than dihydrochlorides, favoring in vitro assays .
  • Synthetic Challenges : The discontinued status of the target compound suggests difficulties in synthesis or purification, contrasting with well-established routes for Spd/Spm .

Biological Activity

1'-Methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

The compound exhibits significant interactions with various biomolecules, primarily through enzyme inhibition and receptor binding. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.

Cellular Effects

Research indicates that 1'-Methyl-1,4'-bipiperidin-4-amine can modulate cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it may influence the activity of kinases and phosphatases, leading to altered cellular responses. The compound has also been observed to exhibit varying effects on cell viability depending on concentration and exposure time.

The mechanism of action involves binding to specific sites on enzymes or receptors, which can either inhibit or activate their functions. This modulation is critical in understanding how the compound may exert therapeutic effects or contribute to toxicity at higher concentrations. The hydroxyl group in its structure plays a pivotal role in its binding affinity.

Case Studies and Experimental Data

Recent studies have explored the biological activity of 1'-Methyl-1,4'-bipiperidin-4-amine in various experimental models:

  • In Vivo Studies : Animal models have demonstrated that this compound can influence disease progression markers. For example, in a lupus disease model using DBA/1 mice, treatment with varying doses led to changes in anti-dsDNA titers and proteinuria levels, indicating potential therapeutic benefits .
  • Cell Culture Experiments : In vitro studies have shown that the compound affects cell viability and metabolic activity in different cell lines. Concentration-dependent cytotoxicity was observed, with significant reductions in cell mass and ATP levels at higher doses .
  • Pharmacological Applications : The compound is being investigated for its potential analgesic and anti-inflammatory properties. Its ability to modulate immune responses suggests a role in treating autoimmune conditions .
Study TypeFindings
In Vivo (Mouse)Altered anti-dsDNA titers; no mortality observed at various doses .
In Vitro (Cell)Concentration-dependent cytotoxicity; significant metabolic activity reduction at high doses .
PharmacologyPotential analgesic and anti-inflammatory effects; modulation of immune responses .

Q & A

Basic: What are the critical considerations for handling and storing 1'-methyl-1,4'-bipiperidin-4-amine trihydrochloride hydrate in laboratory settings?

Methodological Answer:

  • Hygroscopicity: Due to the trihydrochloride hydrate formulation, the compound is highly hygroscopic. Store in airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) to prevent hydrolysis or degradation .
  • Decomposition Risks: Avoid exposure to moisture, heat (>40°C), or strong acids/bases. Monitor for discoloration (e.g., yellowing), which indicates decomposition .
  • Safety Protocols: Use PPE (gloves, goggles) and fume hoods during handling. Refer to SDS guidelines for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm bipiperidinyl backbone and methyl/hydrate groups. Compare shifts with similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, δ ~2.5–3.5 ppm for piperidinyl protons) .
  • HPLC-MS: Employ reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients. Monitor for impurities (e.g., unreacted precursors) using UV detection at 210–254 nm .
  • Elemental Analysis: Verify chloride content via titration or ion chromatography to confirm trihydrochloride stoichiometry .

Advanced: How can computational methods optimize the synthesis route for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states in bipiperidinyl amine formation. Compare energy barriers for competing pathways (e.g., N-methylation vs. cyclization) .
  • Machine Learning (ML): Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. For example, tertiary amine hydrochlorides often require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Experimental Validation: Perform small-scale reactions (50–100 mg) under predicted conditions and refine models iteratively using yield/purity data .

Advanced: How to resolve contradictions in biological activity data across studies (e.g., receptor affinity vs. cytotoxicity)?

Methodological Answer:

  • Orthogonal Assays: Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCRs) to distinguish direct activity from off-target effects .
  • Impurity Profiling: Analyze batch-to-batch variations using LC-MS to identify cytotoxic impurities (e.g., residual metal catalysts from synthesis) .
  • Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to assess whether cytotoxicity arises from saturation effects or secondary mechanisms .

Basic: What are the standard protocols for assessing stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal stress: Heat samples at 60°C for 1 week in sealed vials. Check for hydrate loss via TGA or Karl Fischer titration .
  • Kinetic Analysis: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: How to design a scalable purification strategy for this hygroscopic compound?

Methodological Answer:

  • Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) under controlled humidity. Use anti-solvent addition (e.g., diethyl ether) to induce crystallization while minimizing hydrate dissociation .
  • Membrane Technologies: Apply nanofiltration or reverse osmosis to concentrate the compound without thermal stress .
  • Process Analytical Technology (PAT): Implement in-line Raman spectroscopy to monitor crystal size/distribution during drying .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

  • Receptor Binding: Screen against neurotransmitter receptors (e.g., σ, opioid) using competitive binding assays with tritiated ligands (e.g., [³H]-DAMGO for μ-opioid receptors) .
  • CYP450 Inhibition: Assess metabolic stability using human liver microsomes and LC-MS/MS to quantify metabolite formation .
  • Cell Viability: Test in HEK293 or HepG2 cells via MTT assay to rule out nonspecific cytotoxicity .

Advanced: How can isotopic labeling (e.g., ¹⁵N/²H) aid in mechanistic studies of this compound?

Methodological Answer:

  • Metabolic Tracing: Synthesize ¹⁵N-labeled analogs to track metabolic pathways via NMR or mass isotopomer analysis .
  • Binding Kinetics: Use deuterated methyl groups to study solvent isotope effects on receptor binding kinetics .
  • Diffusion Studies: Apply ²H NMR to investigate hydrate stability in different solvents .

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